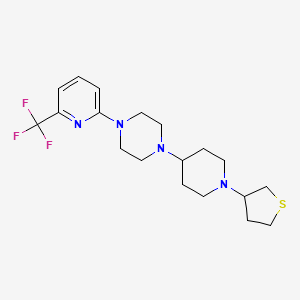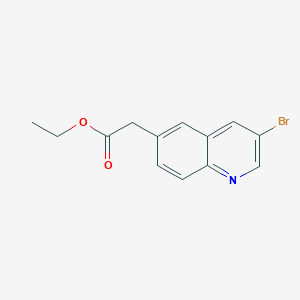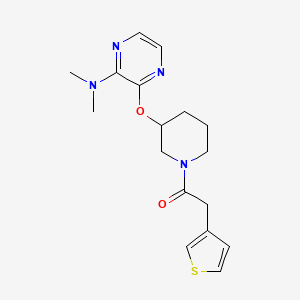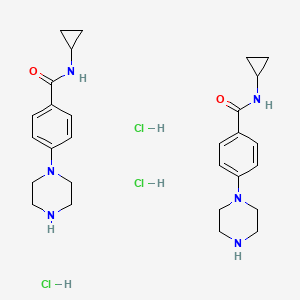
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
Vue d'ensemble
Description
“N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiadiazole ring, which is an important heterocycle in the world of chemistry . The thiadiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a method for the synthesis of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives from easily accessible p-chlorobenzoic acid has been reported . The process involved esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This ring is connected to a furan ring, which is a five-membered ring containing four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The thiadiazole ring in the molecule has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . This reactivity can be utilized in various chemical reactions to synthesize new compounds .Applications De Recherche Scientifique
Synthesis and Characterization
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound that has been synthesized and characterized in various studies, focusing on its potential applications in medicinal chemistry and material science. The synthesis involves various heterocyclic compounds, showcasing the chemical versatility and potential for further modification and application in diverse scientific fields.
- Patel et al. (2019) synthesized a series of substituted 1,3,4-thiadiazole derivatives, including N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide, which showed significant inhibitory activity against Mycobacterium tuberculosis, suggesting potential as anti-tubercular agents. The study underscores the compound's application in developing new pharmaceuticals for treating multidrug-resistant tuberculosis (MDR-TB) (Patel et al., 2019).
Antimicrobial and Nematicidal Activities
Research on this compound derivatives has also highlighted their potential antimicrobial and nematicidal activities. Such studies provide a foundation for developing new compounds to address various agricultural and pharmaceutical challenges.
- A study by Reddy et al. (2010) synthesized derivatives of 1,3,4-thiadiazole with significant nematicidal and antimicrobial activities. These compounds, including variations of the this compound, exhibited potential as agricultural pesticides, offering an alternative to traditional chemical treatments (Reddy et al., 2010).
Noncovalent Interaction Analysis
The understanding of noncovalent interactions within this compound derivatives is crucial for designing more effective molecules for various applications, including drug design and material science.
- El-Emam et al. (2020) conducted a study on adamantane-1,3,4-thiadiazole hybrid derivatives to characterize intra- and intermolecular interactions using quantum theory and Hirshfeld surface analysis. This research provides insights into the nature of noncovalent interactions, which are essential for understanding the compound's stability, reactivity, and potential bioactivity (El-Emam et al., 2020).
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a range of biological activities . The presence of a 1,3,4-thiadiazole moiety and a fluorophenyl group may contribute to its interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound could potentially affect a variety of biochemical pathways.
Result of Action
Compounds with similar structures have been found to possess various biological activities , suggesting that this compound could potentially have a range of molecular and cellular effects.
Propriétés
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-9-5-3-8(4-6-9)12-16-17-13(20-12)15-11(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBXHCBDZVKQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330540 | |
| Record name | N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726585 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
321530-48-7 | |
| Record name | N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501330540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2800921.png)
![4-[(E)-2-(4-oxo-3-phenylquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B2800922.png)


![Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate](/img/structure/B2800925.png)

![3-[2-(2,4-dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2800928.png)
![2-[2-({5-[4-(tert-butyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2800932.png)

![2-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2800936.png)
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2800937.png)
![2-{[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2800938.png)
![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2800940.png)
